2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H16F3N3O3S2 and its molecular weight is 479.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene and dioxopyrimidine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of thiophene and dioxopyrimidine derivatives can vary widely depending on the specific compound and its targets. They may act by binding to a receptor and modulating its activity, inhibiting an enzyme, or interacting with DNA or RNA .
Biochemical Pathways
Thiophene and dioxopyrimidine derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiophene derivatives have been found to have antiviral activity, potentially affecting viral replication pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiophene and dioxopyrimidine derivatives can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .
Result of Action
The molecular and cellular effects of thiophene and dioxopyrimidine derivatives can include changes in cell signaling, gene expression, or cell viability, depending on the specific compound and its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene and dioxopyrimidine derivatives .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S2/c22-21(23,24)13-3-1-4-14(11-13)25-17(28)12-27-16-7-10-32-18(16)19(29)26(20(27)30)8-6-15-5-2-9-31-15/h1-5,7,9-11,16,18H,6,8,12H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGKYNKXVITWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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